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For Immediate Release

This guide provides a detailed spectroscopic comparison of derivatives of 2-Bromo-4-chloro-
6-methoxyaniline, a key intermediate in various synthetic applications. The following data,

presented for a selection of structurally similar compounds, offers valuable insights for

researchers, scientists, and professionals in drug development and materials science. While

direct spectroscopic data for 2-Bromo-4-chloro-6-methoxyaniline is not readily available in

the public domain, this guide utilizes data from closely related analogs to provide a

comparative framework. The analyzed compounds include 2-Bromo-4-chloroaniline, 2-Bromo-

4-methoxyaniline, and 2-Bromo-6-chloro-4-nitroaniline.

Summary of Spectroscopic Data
The spectroscopic characteristics of the selected aniline derivatives are summarized below.

These tables provide a comparative overview of their ¹H NMR, ¹³C NMR, IR, and Mass

Spectrometry data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
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Compound Solvent Chemical Shift (δ) ppm

2-Bromo-4-chloroaniline -
6.62 (d, 1H), 6.88 (dd, 1H),

7.23 (d, 1H), 4.07 (s, 2H, -NH₂)

2-Bromo-4-methoxyaniline CDCl₃

3.73 (s, 3H, -OCH₃), 4.65 (br s,

2H, -NH₂), 6.54-6.48 (m, 1H),

6.69-6.61 (m, 2H), 6.78 (d, 1H)

[1]

2-Bromo-6-chloro-4-nitroaniline - 8.13 (s, 2H), 6.40 (s, 2H, -NH₂)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Compound Solvent Chemical Shift (δ) ppm

2-Bromo-4-methylaniline -

Not explicitly provided for all

carbons, but a spectrum is

available.

2-Bromo-4-chloroaniline CDCl₃
109.4, 115.8, 119.5, 128.4,

132.7, 144.1

4-Bromo-2,6-dichloroaniline -

Not explicitly provided for all

carbons, but a spectrum is

available.[2]
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Compound Sample Prep.
Key Absorption Bands
(cm⁻¹)

2-Bromo-4-chloroaniline Gas Phase

3487, 3399 (N-H stretch), 1621

(N-H bend), 1488, 1459

(aromatic C=C)[3]

2-Bromo-6-chloro-4-nitroaniline -

Key absorptions would include

N-H, C-N, C-Br, C-Cl, and NO₂

stretches.

4-Bromo-2-chloroaniline -
A spectrum is available for

comparison.[4]

Mass Spectrometry (Electron Ionization)
Compound Molecular Formula Molecular Weight

Key Fragments
(m/z)

2-Bromo-4-

chloroaniline
C₆H₅BrClN 206.47 g/mol

205/207/209 (M⁺),

126, 99, 63[5]

2-Bromo-4-

methoxyaniline
C₇H₈BrNO 202.05 g/mol

201/203 (M⁺),

186/188, 158/160, 107

2-Bromo-6-chloro-4-

nitroaniline
C₆H₄BrClN₂O₂ 251.46 g/mol

251/253 (M⁺),

221/223, 175/177,

142[6]

Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited in this

guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: 5-10 mg of the purified aniline derivative is dissolved in approximately 0.6-

0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[6]

The solution must be homogeneous and free of particulate matter.
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Instrumentation: A 300-600 MHz NMR spectrometer is used for analysis.

¹H NMR Parameters:

Pulse Sequence: Standard single pulse.

Number of Scans: 16-64, depending on the sample concentration.

Relaxation Delay: 1-5 seconds.

Spectral Width: -2 to 12 ppm.

¹³C NMR Parameters:

Pulse Sequence: Proton-decoupled single pulse.

Number of Scans: 1024-4096, or as needed to achieve a good signal-to-noise ratio.

Relaxation Delay: 2-10 seconds.

Spectral Width: 0 to 220 ppm.

Infrared (IR) Spectroscopy (KBr Pellet Method)
Sample Preparation:

Approximately 1-2 mg of the solid sample is finely ground in an agate mortar and pestle.

About 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder is added to

the mortar.

The sample and KBr are thoroughly mixed by grinding until a fine, homogeneous powder is

obtained.

The mixture is then transferred to a pellet-forming die.

The die is placed in a hydraulic press and pressure is applied (typically 8-10 tons) for several

minutes to form a thin, transparent pellet.
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Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:

A background spectrum of a pure KBr pellet or an empty sample chamber is recorded.

The sample pellet is placed in the sample holder.

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (GC-MS with Electron Ionization)
Sample Preparation: A dilute solution of the aniline derivative (approximately 1-10 µg/mL) is

prepared in a volatile organic solvent such as methanol or ethyl acetate.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an

Electron Ionization (EI) source.

GC Parameters:

Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).

Injector Temperature: 250 °C.

Oven Temperature Program: An initial temperature of 60°C held for 2 minutes, then ramped

at 10°C/min to 280°C and held for 5 minutes.

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

MS Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Source Temperature: 230 °C.

Mass Analyzer: Quadrupole.

Scan Range: 40-400 m/z.
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Visualizations
Experimental Workflow for Spectroscopic Analysis
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Caption: General experimental workflow for the spectroscopic analysis of aniline derivatives.

This guide serves as a foundational resource for the spectroscopic characterization of 2-
Bromo-4-chloro-6-methoxyaniline derivatives. The provided data and protocols are intended

to facilitate further research and development in related fields.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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